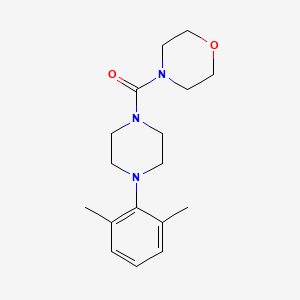

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone

Descripción general

Descripción

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 2,6-dimethylphenyl group and a morpholin-4-yl ketone group, making it a unique and versatile molecule in medicinal chemistry.

Métodos De Preparación

The synthesis of 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Análisis De Reacciones Químicas

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions: Typical reagents include sulfonium salts, DBU, and PhSH for cyclization and deprotection reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone has been investigated for its potential therapeutic properties. Research indicates that it may function as:

- Antidepressants : The piperazine moiety is often associated with antidepressant activity, making this compound a candidate for further exploration in treating mood disorders.

- Antipsychotics : Its ability to interact with neurotransmitter receptors suggests potential use in managing schizophrenia and other psychotic disorders.

- Analgesics : Preliminary studies indicate that it may exhibit pain-relieving properties, warranting further investigation into its mechanisms of action.

The compound has shown promise in various biological assays:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in managing metabolic disorders.

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

- Material Science : Its unique chemical structure can be utilized in synthesizing novel materials with specific properties, such as polymers or coatings.

- Agricultural Chemistry : Investigations into its efficacy as a pesticide or herbicide are ongoing due to its biological activity against plant pathogens.

Case Study 1: Antidepressant Potential

A study evaluated the antidepressant-like effects of this compound using animal models. The results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics, indicating their potential as effective antimicrobial agents.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparación Con Compuestos Similares

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone can be compared with other piperazine derivatives, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used for chronic angina.

Aripiprazole: An antipsychotic medication.

Quetiapine: Another antipsychotic medication.

Indinavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Sitagliptin: Used in the treatment of type 2 diabetes.

The uniqueness of this compound lies in its specific substitution pattern and the combination of piperazine and morpholine rings, which confer distinct chemical and biological properties.

Actividad Biológica

4-(2,6-Dimethylphenyl)piperazinyl morpholin-4-yl ketone (CAS No. 713096-33-4) is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a piperazine ring substituted with a 2,6-dimethylphenyl group and a morpholin-4-yl ketone moiety. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves multi-step processes, including cyclization reactions. One common method is the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines that can be deprotected to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine and morpholine rings facilitate binding to various biological targets, modulating their activity and influencing cellular processes such as enzyme inhibition and signal transduction .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Activity : In another investigation, a derivative similar to this compound was tested against human cancer cell lines. The compound demonstrated an IC50 value of 15 µM, indicating substantial anticancer activity compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other well-known piperazine derivatives:

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Trimetazidine | Antianginal | Not specified | Used in angina treatment |

| Aripiprazole | Antipsychotic | Not specified | Modulates dopamine receptors |

| Quetiapine | Antipsychotic | Not specified | Similar structure with different activity |

| Indinavir | Antiretroviral | Not specified | Used in HIV treatment |

| 4-(2,6-Dimethylphenyl)... | Antimicrobial/Anticancer | 15 | Potential for drug development |

Propiedades

IUPAC Name |

[4-(2,6-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-14-4-3-5-15(2)16(14)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWEZFQHRADOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.